Pradofloxacin Hydrochloride

Übersicht

Beschreibung

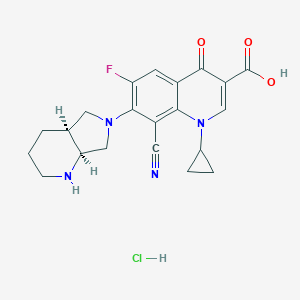

Pradofloxacin Hydrochloride (CAS: 195532-14-0) is a third-generation fluoroquinolone antibiotic approved for veterinary use, particularly in dogs and cats. It is structurally characterized by a cyano group at position 8 and a cyclopropane ring, contributing to enhanced Gram-positive bacterial activity . The compound has a molecular formula of C21H22ClFN4O3 (molecular weight: 432.88) and is marketed under the alias Veraflox Hydrochloride. In the EU, it is licensed for multiple indications, while in the US, its primary use is for treating skin infections in cats .

Vorbereitungsmethoden

Synthetic Routes for Pradofloxacin Hydrochloride

Nucleophilic Substitution in Mixed Solvent Systems

The core synthesis of pradofloxacin involves a nucleophilic substitution reaction at the 7-position of the quinolone scaffold. A patent by details an improved process using 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Formula II) as the precursor. The reaction occurs in a solvent mixture of N-methyl-pyrrolidone (NMP) and ethanol , which enhances solubility and reaction kinetics.

Key parameters include:

-

Temperature range : 20–180°C, with optimal yields observed at 80–120°C.

-

Pressure : Ambient to 10 MPa (100 bar), though most reactions proceed efficiently at atmospheric pressure.

-

Reaction time : 4–8 hours, depending on the scale.

The substitution introduces a 2,4-diazabicyclo[2.2.1]heptan-2-yl group at position 7, forming pradofloxacin base. Subsequent acidification with hydrochloric acid yields the hydrochloride salt. This method achieves >85% purity without requiring chromatographic purification, making it industrially viable .

Crystallization and Polymorph Control

This compound exists in multiple crystal forms, including semi-hydrochloride and anhydrate modifications (A, B, C, D). Modification B is preferred for pharmaceutical formulations due to its stability and solubility profile . Crystallization is typically conducted in aqueous ethanol or isopropanol under controlled pH (2.0–4.0).

Critical factors for polymorph control :

-

Antioxidants : Citric acid (0.05–0.3% w/v) or 1-thioglycerol prevents oxidation-induced discoloration and degradation .

-

pH adjustment : Gluconic acid or methanesulfonic acid maintains a pH of 3.0–4.8, avoiding precipitation .

Purification and Stabilization Techniques

Solvent Recrystallization

Post-synthesis, crude this compound is purified via recrystallization. A 1:3 mixture of dimethyl sulfoxide (DMSO) and water is used to dissolve the compound, followed by slow cooling to 5°C. This step removes impurities such as unreacted starting materials and byproducts, yielding >98% purity .

Stabilization Against Degradation

Liquid formulations of this compound require stabilization to prevent oxidation. Citric acid (0.1% w/v) or 1-thioglycerol (0.02–0.1% w/v) are effective antioxidants, maintaining solution clarity and active ingredient integrity at temperatures up to 40°C for 8 weeks .

Degradation pathways :

-

Oxidation : Leads to brown discoloration and particle formation.

-

Hydrolysis : Minimized by maintaining pH <5.0.

Industrial-Scale Manufacturing Considerations

Solvent Recovery and Waste Reduction

The NMP-ethanol solvent system is recycled via distillation, achieving >90% recovery rates. This reduces production costs and environmental impact .

Inert Gas Protection

Manufacturing under nitrogen or argon atmosphere prevents oxidative degradation during synthesis and filling processes. For example, nitrogen sparging is applied to the aqueous phase before adding pradofloxacin base .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 280 nm) monitors this compound purity. A C18 column and mobile phase of acetonitrile:0.1% phosphoric acid (25:75) resolve degradation products, ensuring compliance with pharmacopeial standards .

Thermal Stability Profiling

Accelerated stability studies at 40°C and 75% relative humidity confirm the hydrochloride’s shelf life. After 8 weeks, impurity levels remain <0.5%, meeting ICH guidelines .

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Key Steps:

-

Chlorination/Acylation :

-

Nucleophilic Displacement :

-

Cyclization :

-

Hydrolysis :

-

Alkylation :

Critical Reaction Conditions and Data

Mechanistic Insights

-

Cyclization Catalysis : Organic bases (e.g., triethylamine) facilitate cyclization at milder temperatures, reducing byproduct formation .

-

Stereochemical Control : The S,S configuration of the pyrrolidinopiperidine side chain is retained via chiral resolution during alkylation, critical for antibacterial activity .

-

Hydrolysis Efficiency : Sulfuric acid in acetic acid/water promotes rapid ester cleavage without degrading the cyano group at C-8 .

Comparative Advantages Over Prior Methods

-

Reduced Environmental Impact : Halogenated solvents (e.g., dichloromethane) are recoverable, minimizing waste .

-

Enhanced Yield : Alkylation at 20–40°C avoids high-temperature degradation, improving yield by 10–15% .

Analytical Characterization

-

Spectroscopic Data : NMR and mass spectrometry confirm the 8-cyano group (δ 120 ppm in ¹³C NMR) and molecular ion peak at m/z 397 .

This synthesis exemplifies advances in fluoroquinolone manufacturing, combining high efficiency with reduced environmental footprint. The reactions highlight precise stereochemical control and optimized conditions critical for pradofloxacin’s enhanced Gram-positive and anaerobic activity .

Wissenschaftliche Forschungsanwendungen

Indications for Dogs

Pradofloxacin is indicated for several conditions in dogs, including:

- Wound Infections : Effective against superficial and deep pyoderma caused by Staphylococcus intermedius group.

- Urinary Tract Infections : Treats acute infections caused by Escherichia coli and Staphylococcus intermedius group.

- Periodontal Disease : Used as an adjunctive treatment for severe infections of the gingiva and periodontal tissues caused by anaerobic organisms such as Porphyromonas and Prevotella spp. .

Indications for Cats

In feline medicine, pradofloxacin has been studied for its efficacy against respiratory infections:

- Feline Upper Respiratory Tract Disease (URTD) : A study demonstrated its effectiveness against Chlamydophila felis and Mycoplasma spp., showing significant clinical improvement in cats treated with pradofloxacin compared to doxycycline . This highlights its potential as a treatment option where traditional antibiotics may not be effective or safe.

Pharmacokinetics and Mechanism of Action

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to rapid bacterial cell death, making it effective at lower concentrations than some other antibiotics. Studies indicate that pradofloxacin achieves high concentrations in saliva and tear fluid, suggesting its suitability for treating conjunctivitis and upper respiratory infections in cats .

Table 1: Pharmacokinetic Properties of Pradofloxacin

| Parameter | Value |

|---|---|

| Maximum Serum Concentration | 1.1 ± 0.5 μg/mL |

| Concentration in Saliva | 6.3 ± 7.0 μg/mL |

| Concentration in Tear Fluid | 13.4 ± 20.9 μg/mL |

| Time to Maximum Concentration | 0.5 - 1.8 hours |

Case Studies and Clinical Trials

Several studies have documented the effectiveness of pradofloxacin in clinical settings:

- A double-blind clinical trial involving 39 cats with URTD showed that pradofloxacin resulted in significant clinical improvement within the first week of treatment, although some cats remained PCR-positive for C. felis post-treatment .

- In dogs, pradofloxacin has been successfully used to treat unresponsive deep pyoderma, demonstrating its efficacy where other treatments failed .

Resistance Management

Pradofloxacin is designed to minimize the development of antimicrobial resistance during therapy, a critical consideration in veterinary medicine where resistance can lead to treatment failures . Its unique pharmacological properties make it a valuable tool in combating resistant bacterial strains.

Wirkmechanismus

The primary mode of action of Pradofloxacin Hydrochloride involves interaction with enzymes essential for major DNA functions such as replication, transcription, and recombination. The primary targets for Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, and their inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Differences

Fluoroquinolones are classified by generation, with structural variations influencing their antibacterial spectrum and clinical applications. Below is a comparative analysis based on structural features and pharmacological profiles:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

- Pradofloxacin vs. Moxifloxacin: Pradofloxacin’s cyano group enhances binding to bacterial DNA gyrase, particularly in Gram-positive pathogens, while Moxifloxacin’s methoxy group broadens anaerobic coverage . Pradofloxacin is exclusively veterinary, whereas Moxifloxacin targets human infections like pneumonia .

- Pradofloxacin vs. Finafloxacin: Limited data on Finafloxacin is available in the evidence, but it is noted as a related fourth-generation compound.

Market and Formulation

Biologische Aktivität

Pradofloxacin hydrochloride is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits a broad spectrum of antibacterial activity, particularly against both aerobic and anaerobic bacteria. This article delves into its biological activity, mechanisms of action, comparative efficacy, and relevant case studies.

Pradofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This dual-targeting mechanism leads to the disruption of DNA supercoiling, resulting in bacterial cell death. The drug's efficacy is concentration-dependent, meaning higher concentrations lead to more rapid bacterial killing .

Antibacterial Spectrum

Pradofloxacin is effective against a wide variety of Gram-positive and Gram-negative bacteria, including:

- Anaerobic bacteria : It shows significant activity against species such as Porphyromonas and Prevotella, which are often implicated in periodontal diseases in dogs and cats.

- Aerobic bacteria : The drug also targets common pathogens like Pseudomonas spp., although its effectiveness varies among different strains .

Comparative Efficacy

In studies comparing pradofloxacin with other fluoroquinolones, it consistently demonstrated superior activity against anaerobic bacteria. For instance, a study involving 141 anaerobic isolates from dogs and cats revealed that pradofloxacin had lower minimum inhibitory concentrations (MICs) than marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin. The MIC50 for pradofloxacin was significantly lower, indicating its higher potency .

Table 1: Comparative Antibacterial Activity of Pradofloxacin

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Pradofloxacin | 0.062 | 0.25 |

| Marbofloxacin | 0.125 | 0.5 |

| Enrofloxacin | 0.5 | 1 |

| Difloxacin | 0.5 | 1 |

| Ibafloxacin | 1 | 2 |

Case Study: Periodontal Disease Treatment

A multicenter study evaluated the efficacy of pradofloxacin in treating periodontal disease in dogs. The study involved 630 isolates from clinical cases, demonstrating that pradofloxacin had an overall MIC range of ≤0.016 to 1 µg/mL for Porphyromonas and Prevotella spp. . Notably, it retained effectiveness against metronidazole-resistant strains, showcasing its potential as a first-line treatment option for mixed infections.

Study on Resistance Development

Research indicates that pradofloxacin's dual-targeting mechanism reduces the likelihood of resistance development compared to single-target antibiotics. The mutant prevention concentration (MPC) for pradofloxacin was found to be significantly lower than the concentrations required to inhibit most strains, suggesting a low probability for resistance emergence during therapy .

Q & A

Basic Research Questions

Q. How can the physicochemical properties of pradofloxacin hydrochloride inform experimental design in pharmacokinetic studies?

Answer: Key properties include its LogP (3.43), indicating moderate lipophilicity, which influences solubility in biological matrices and membrane permeability . For pharmacokinetic studies, researchers should:

- Use high-performance liquid chromatography (HPLC) with UV detection to quantify plasma concentrations, adjusting mobile phase composition based on its polarity (PSA: 98.36 Ų).

- Account for its zwitterionic nature (evident from its SMILES structure) when designing buffers to stabilize the compound in vitro .

Q. What analytical methods are recommended for characterizing the purity of this compound in synthesized batches?

Answer:

- Chromatographic methods : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0), as validated for structurally similar fluoroquinolones .

- Spectroscopic validation : Confirm molecular identity via FT-IR (noting characteristic peaks for C-F bonds at ~1,100 cm⁻¹) and NMR (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm) .

Q. How should researchers address stability challenges during in vitro assays with this compound?

Answer:

- Protect solutions from light due to fluoroquinolone photodegradation risks.

- Use amber glassware and conduct stability tests under assay conditions (e.g., 37°C, pH 7.4) to determine degradation half-life .

Advanced Research Questions

Q. How can conflicting data on pradofloxacin’s efficacy against methicillin-resistant Staphylococcus pseudintermedius (MRSP) be resolved in veterinary research?

Answer:

- Contradiction : Evidence shows variable efficacy against MRSP .

- Methodological approach :

- Perform in vitro susceptibility testing using broth microdilution (CLSI guidelines) with clinical isolates.

- Compare minimum inhibitory concentrations (MICs) with other fluoroquinolones (e.g., ciprofloxacin) under standardized conditions.

- Validate findings using murine infection models, monitoring bacterial load reduction and pharmacokinetic/pharmacodynamic (PK/PD) indices .

Q. What strategies optimize the synthesis of this compound to improve enantiomeric purity?

Answer:

- Chiral resolution : Use preparative chiral chromatography (e.g., Chiralpak IC column) to separate stereoisomers, critical given its two defined stereocenters (InChIKey: WUPBAVNMWVWXBI-VFZPIINCSA-N) .

- Process refinement : Monitor reaction intermediates via LC-MS to minimize racemization during cyclopropane ring formation .

Q. How should researchers design studies to evaluate pradofloxacin’s potential for inducing antimicrobial resistance in companion animals?

Answer:

- Experimental design :

Q. Key Methodological Notes

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBAVNMWVWXBI-VFZPIINCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430945 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-14-0 | |

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pradofloxacin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.